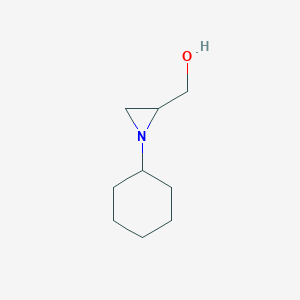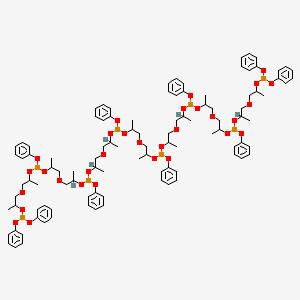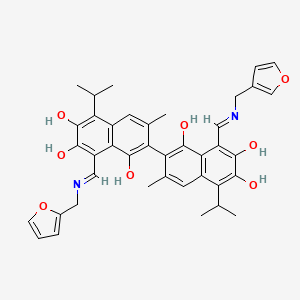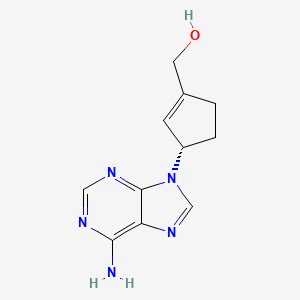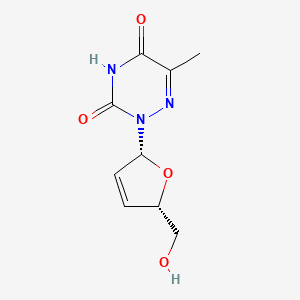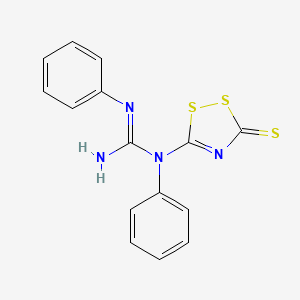
N,N'-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a chemical compound with the molecular formula C15H12N4S3 and a molecular weight of 344.48 g/mol . This compound is known for its unique structure, which includes a dithiazole ring and a guanidine moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves the reaction of diphenylguanidine with a dithiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols .
Applications De Recherche Scientifique
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound has a similar dithiazole ring but differs in the substituents on the guanidine moiety.
1,2-Diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine: Another similar compound with a different substitution pattern on the dithiazole ring.
Uniqueness
N,N’-Diphenyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is unique due to its specific combination of a dithiazole ring and a diphenylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
75350-99-1 |
|---|---|
Formule moléculaire |
C15H12N4S3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
1,2-diphenyl-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C15H12N4S3/c16-13(17-11-7-3-1-4-8-11)19(12-9-5-2-6-10-12)14-18-15(20)22-21-14/h1-10H,(H2,16,17) |
Clé InChI |
YFFCRAPOYVIPLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=NC(=S)SS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



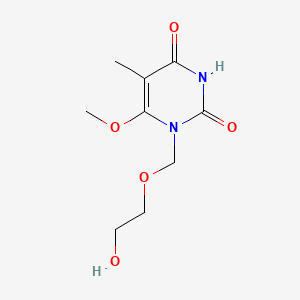
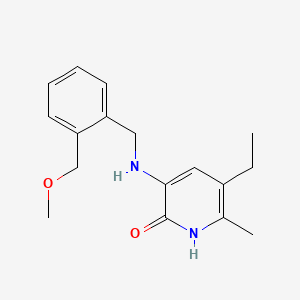
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

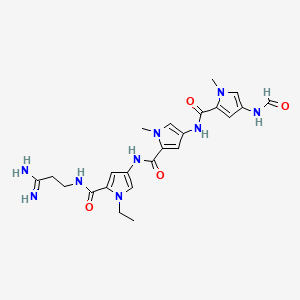
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
